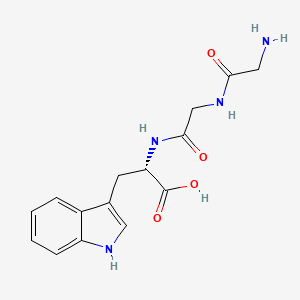

H-Gly-Gly-Trp-OH

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-6-13(20)18-8-14(21)19-12(15(22)23)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,20)(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPADCCSMVOQAGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20762-32-7 |

Source

|

| Record name | NSC97952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Gly-Gly-Trp peptide physicochemical characteristics

An In-Depth Technical Guide to the Physicochemical Characteristics of Glycyl-glycyl-L-tryptophan (Gly-Gly-Trp)

This document serves as a comprehensive technical guide to the core physicochemical characteristics of the tripeptide Glycyl-glycyl-L-tryptophan (Gly-Gly-Trp). Moving beyond a mere data sheet, this guide is structured to provide deep, actionable insights into the why behind these properties. As scientists and developers, understanding the causality of a molecule's behavior is paramount for designing robust experiments, formulating stable products, and predicting biological interactions. The protocols and data presented herein are designed as self-validating systems, grounded in authoritative scientific principles to ensure maximum trustworthiness and utility in a research and development setting.

Section 1: Fundamental Molecular Profile

A complete understanding of a peptide begins with its foundational molecular and structural attributes. These intrinsic properties govern its behavior in virtually all experimental and physiological contexts.

Core Molecular Identity

The primary identity of Gly-Gly-Trp is defined by its atomic composition and mass. These are non-negotiable parameters that form the basis of all quantitative work.

-

Chemical Formula: C₁₅H₁₈N₄O₄

-

Average Molecular Weight: 318.33 g/mol [1]

-

Monoisotopic Molecular Weight: 318.1328 g/mol [1]

-

Sequence: H-Gly-Gly-Trp-OH

The structure consists of two flexible glycine residues followed by a C-terminal L-tryptophan. The tryptophan residue, with its bulky and aromatic indole side chain, is the dominant feature influencing the peptide's unique spectroscopic properties, hydrophobicity, and potential for specific biological interactions.

Isoelectric Point (pI) and pH-Dependent Charge

The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge, existing as a zwitterion.[2] This is arguably one of the most critical parameters for developing purification and formulation strategies. For a simple peptide like Gly-Gly-Trp, without an ionizable side chain, the pI is determined by the pKa values of the N-terminal α-amino group and the C-terminal α-carboxyl group.

-

Estimated pKa (α-NH₂): ~8.0

-

Estimated pKa (α-COOH): ~3.1

-

Calculated Isoelectric Point (pI): (pKa₁ + pKa₂) / 2 ≈ 5.55

Causality and Practical Implications: At a pH below its pI of ~5.55, the peptide will be protonated and carry a net positive charge, making it suitable for cation-exchange chromatography. Conversely, at a pH above 5.55, it will be deprotonated with a net negative charge, enabling anion-exchange chromatography. Critically, at or near the pI, the peptide's net charge is zero, leading to minimal electrostatic repulsion between molecules and thus its lowest aqueous solubility . Attempting to dissolve or store the peptide in an unbuffered solution near this pH can lead to aggregation and precipitation.

Caption: Relationship between pH and the net electrical charge of Gly-Gly-Trp.

Solubility and Hydrophilicity

The solubility of a peptide dictates its utility in assays and its potential for formulation. Gly-Gly-Trp's two glycine residues and its charged termini contribute to its water solubility, while the tryptophan side chain adds a degree of hydrophobicity.

-

Aqueous Solubility: Generally soluble in water, especially at pH values sufficiently removed from the pI. The presence of trifluoroacetic acid (TFA) as a counterion from HPLC purification can also enhance aqueous solubility.[3]

-

Organic Solvents: Limited solubility in non-polar organic solvents. It may be solubilized in polar aprotic solvents like DMSO or DMF, which is common for preparing stock solutions. However, using unprotected amino acids in organic solvents for synthesis can be challenging due to low solubility.[4]

-

XLogP3: The computed XLogP3 value for the isomeric peptide Gly-Trp-Gly is -2.9, indicating a high degree of hydrophilicity.[1] The value for Gly-Gly-Trp is expected to be very similar.

Table 1: Summary of Core Physicochemical Parameters

| Parameter | Value | Significance & Application |

| Molecular Weight (Avg.) | 318.33 g/mol | Stoichiometric calculations, mass spectrometry verification. |

| Isoelectric Point (pI) | ~5.55 | Defines pH for optimal solubility and ion-exchange chromatography. |

| XLogP3 (estimated) | ~ -2.9 | Predicts high water solubility and low membrane permeability. |

| Molar Extinction Coeff. (ε₂₈₀) | ~5,600 M⁻¹cm⁻¹ | Accurate, non-destructive quantification using UV spectrophotometry. |

Section 2: Analytical Characterization & Purity Assessment

Confirming the identity and purity of a peptide is a non-negotiable step in any scientific workflow. The following methods provide a robust, self-validating system for the comprehensive characterization of Gly-Gly-Trp.

Spectroscopic Signature: UV Absorbance

The tryptophan residue contains an indole ring, a strong chromophore that dominates the peptide's UV spectrum. This feature provides a simple and powerful tool for quantification.

-

Maximum Absorbance (λₘₐₓ): ~280 nm.

-

Molar Extinction Coefficient (ε) at 280 nm: The molar absorptivity is estimated to be ~5,600 M⁻¹cm⁻¹ , based on the contribution of a single tryptophan residue.[5][6]

Expertise in Practice: This property allows for rapid concentration determination via the Beer-Lambert Law (A = εcl). It is crucial to use a buffer or solvent that does not have significant absorbance at 280 nm. A full spectrum scan from 200-350 nm should be performed initially to confirm the characteristic shape of the tryptophan absorbance peak.

Chromatographic Fingerprint: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing peptide purity.[7][8] It separates the target peptide from impurities based on hydrophobicity.

Protocol: Self-Validating Purity Analysis of Gly-Gly-Trp

-

System Preparation:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3-5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

-

Rationale (Trustworthiness): TFA is a crucial component. It acts as an ion-pairing agent, masking the charge of the peptide's termini and any residual charged silanols on the column, which results in sharper, more symmetrical peaks and highly reproducible retention times.[9][10]

-

-

Method Execution:

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) or dual-wavelength detector set at 220 nm and 280 nm .

-

Gradient: A linear gradient from 5% to 45% Mobile Phase B over 20 minutes is a good starting point for optimization.

-

Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of ~1 mg/mL.

-

-

Data Interpretation & Self-Validation:

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks at 220 nm (which detects the peptide backbone of all peptide-based impurities).

-

Identity Confirmation: The ratio of the peak's absorbance at 280 nm to its absorbance at 220 nm should be consistent across the peak and between runs. A significant deviation in this ratio for an impurity peak indicates it likely lacks a tryptophan residue, providing confidence in peak identification.

-

Caption: A self-validating workflow for purity assessment of Gly-Gly-Trp by RP-HPLC.

Definitive Identity: Mass Spectrometry (MS)

Mass spectrometry provides an unambiguous measurement of the peptide's molecular weight, confirming its identity. Electrospray Ionization (ESI) is the preferred method.

-

Expected Monoisotopic Mass [M]: 318.13 Da

-

Expected Ion in Positive Mode [M+H]⁺: m/z 319.14

-

Other Potential Adducts: [M+Na]⁺ (m/z 341.12), [M+K]⁺ (m/z 357.11)

For absolute confirmation of the amino acid sequence, tandem MS (MS/MS) is employed. Collision-induced dissociation (CID) of the parent ion (m/z 319.14) will generate a predictable fragmentation pattern of b- and y-ions, which can be mapped to the Gly-Gly-Trp sequence, providing definitive structural proof.

Section 3: Stability and Handling

The utility of a peptide is directly linked to its stability. Understanding its degradation pathways is essential for proper storage, handling, and experimental design.

-

pH Stability: Like all peptides, the peptide bonds in Gly-Gly-Trp are susceptible to acid- or base-catalyzed hydrolysis over long periods, especially at extreme pH values.

-

Oxidative Stability: The indole side chain of tryptophan is the most chemically labile part of the molecule. It is susceptible to oxidation by light, reactive oxygen species, and certain metal ions.[11][12] This degradation can be monitored by the appearance of new peaks in an RP-HPLC chromatogram and changes in the UV spectrum.

-

Storage Recommendations:

-

Solid Form: For long-term stability, the lyophilized peptide should be stored at -20°C or below, protected from light, and kept in a desiccated environment.

-

Solution Form: Prepare stock solutions in an appropriate buffer or solvent (e.g., sterile water or DMSO). Aliquot to avoid repeated freeze-thaw cycles, which can cause degradation. Store frozen at -20°C or -80°C. For short-term use, refrigerated solutions (4°C) should be used within a few days.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7009647, Gly-Trp-Gly. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In Peptide Analysis Protocols, 11-48. Humana Press. Available at: [Link]

- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

-

Reddy, B. V. S., et al. (2021). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Available at: [Link]

-

NovoPro Bioscience. (n.d.). Protein Extinction Coefficient and Concentration Calculation. Retrieved from [Link]

-

Reid, R. (Ed.). (2001). Peptide and Protein Drug Analysis. CRC Press. Available at: [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

BioVera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

Sources

- 1. Gly-Trp-Gly | C15H18N4O4 | CID 7009647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. H-Trp-Gly-Gly-Tyr-OH peptide [novoprolabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. apexpeptidesupply.com [apexpeptidesupply.com]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

H-Gly-Gly-Trp-OH molecular weight and formula

An In-Depth Technical Guide to the Synthesis and Characterization of H-Gly-Gly-Trp-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide H-Gly-Gly-Trp-OH (GGW), a molecule of interest in biochemical and pharmaceutical research. We detail its fundamental physicochemical properties, including its molecular weight and chemical formula. The core of this document is a detailed exposition of the modern synthetic and analytical workflows required to produce and validate this peptide with high purity. We present field-proven protocols for Fmoc-based solid-phase peptide synthesis (SPPS), purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and rigorous characterization using a multi-modal approach of HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is structured to provide both the theoretical causality behind experimental choices and the practical, step-by-step methodologies essential for researchers.

Introduction: The Significance of Gly-Gly-Trp

H-Gly-Gly-Trp-OH is a tripeptide composed of two glycine residues and one L-tryptophan residue. As a fundamental molecular building block, it serves as a valuable tool in various research contexts. The presence of the tryptophan residue, with its bulky, aromatic indole side-chain, imparts unique fluorescent properties and makes it a crucial component for studying peptide-protein interactions and designing bioactive molecules.[1] While some peptides are discovered from natural sources, many, including Gly-Gly-Trp, are synthesized for specific applications such as building blocks for larger, more complex peptides or for inclusion in screening libraries to discover new therapeutic leads.[2]

This guide provides the necessary framework for its synthesis and validation, ensuring that the material used in downstream applications is of the highest, verifiable quality. It is important to note that its isomer, H-Gly-Trp-Gly-OH, possesses the identical molecular formula and weight, requiring precise analytical techniques like NMR to confirm the correct amino acid sequence.[3][4]

Physicochemical Properties

The fundamental properties of H-Gly-Gly-Trp-OH are summarized below. This data is critical for accurate experimental planning, from calculating molar concentrations for assays to predicting behavior in analytical systems.

| Property | Value | Source |

| Sequence | Gly-Gly-Trp (GGW) | - |

| Molecular Formula | C₁₅H₁₈N₄O₄ | [3][4] |

| Average Molecular Weight | 318.33 g/mol | [3][4] |

| Appearance | White to off-white powder | [5][6] |

| Standard IUPAC Name | (2S)-2-[[2-(2-aminoacetamido)acetamido]methyl]-3-(1H-indol-3-yl)propanoic acid | - |

| Solubility | Soluble in water | [6] |

Synthesis and Purification Workflow

The most robust and widely adopted method for producing peptides like H-Gly-Gly-Trp-OH is Solid-Phase Peptide Synthesis (SPPS). This technique revolutionized peptide synthesis by anchoring the C-terminal amino acid to a solid polymer resin, allowing for the stepwise addition of subsequent amino acids with easy removal of excess reagents and byproducts through simple washing steps.[7]

The Principle of Fmoc-Based SPPS

The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the dominant approach for SPPS. Its primary advantage lies in the base-labile nature of the Fmoc protecting group on the N-terminus of the amino acids. This group is stable to the acidic conditions used for final cleavage from the resin, but it is readily removed by a mild base like piperidine, preventing damage to acid-sensitive side-chain protecting groups during the synthesis cycle.

SPPS Workflow Diagram

The synthesis follows a cyclical process of deprotection and coupling, as illustrated below.

Caption: The Fmoc-SPPS cycle for synthesizing H-Gly-Gly-Trp-OH.

Detailed Synthesis Protocol

Rationale: This protocol uses a Wang resin pre-loaded with Fmoc-Trp(Boc)-OH. The Boc group on the tryptophan indole side chain prevents unwanted side reactions during the acidic final cleavage step. DIC (Diisopropylcarbodiimide) and Oxyma are used as the coupling activators to form an active ester, facilitating efficient peptide bond formation.

Materials:

-

Fmoc-Trp(Boc)-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl Cyanohydroxyiminoacetate (Oxyma Pure)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

First Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from Tryptophan.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5x) followed by DCM (3x) to remove all traces of piperidine.

-

First Coupling (Glycine):

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

-

Allow the mixture to pre-activate for 10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x).

-

Second Cycle (Glycine): Repeat steps 2-5 using Fmoc-Gly-OH to couple the final glycine residue.

-

Final Deprotection & Wash: Perform a final Fmoc deprotection (Step 2) and wash thoroughly with DMF and DCM. Dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection: Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step cleaves the completed peptide from the resin and removes the Boc protecting group from the Tryptophan side chain.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a large volume of cold diethyl ether.

-

Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

Rationale: The crude product contains the target peptide as well as deletion sequences and byproducts from the synthesis and cleavage steps. RP-HPLC is the gold standard for purifying peptides based on their hydrophobicity.[8] A C18 column is used, and a gradient of increasing organic solvent (acetonitrile) elutes the peptides, with more hydrophobic species eluting later. TFA is added to the mobile phase as an ion-pairing agent to improve peak sharpness.[8]

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a small amount of Buffer A (e.g., 5% Acetonitrile / 95% Water / 0.1% TFA).

-

Chromatography:

-

Column: Preparative C18 column.

-

Buffer A: 0.1% TFA in Water.

-

Buffer B: 0.1% TFA in Acetonitrile.

-

Gradient: Run a linear gradient from ~5% to 50% Buffer B over 30-60 minutes.

-

Detection: Monitor the elution profile at 220 nm and 280 nm (for the tryptophan indole ring).

-

-

Fraction Collection: Collect fractions corresponding to the main peak.

-

Verification and Lyophilization: Analyze the collected fractions for purity and mass. Pool the pure fractions and lyophilize to obtain a fluffy, white powder.

Analytical Characterization for Quality Control

Rigorous analytical validation is non-negotiable in research and drug development to ensure the identity, purity, and structural integrity of the synthesized peptide.[9][10] A combination of chromatographic and spectroscopic methods provides a self-validating system.

Analytical Workflow Diagram

Caption: A typical multi-step workflow for the analytical validation of a synthetic peptide.

Methodologies

A. Purity Determination by Analytical RP-HPLC

-

Purpose: To determine the purity of the final product by separating it from any remaining impurities.

-

Protocol: Similar to the purification method but on an analytical scale (e.g., 4.6 mm ID column). The purity is calculated by integrating the area of the target peptide peak and expressing it as a percentage of the total integrated peak area at 220 nm. A purity of >95% is typically required for research applications.

B. Identity Confirmation by Mass Spectrometry (MS)

-

Purpose: To confirm that the synthesized peptide has the correct molecular weight. LC-MS is commonly used to get mass information on the HPLC peak of interest.[8]

-

Protocol:

-

The eluent from the analytical HPLC is directed into the ion source of a mass spectrometer (e.g., Electrospray Ionization - ESI).

-

The instrument is set to scan for the expected mass of H-Gly-Gly-Trp-OH.

-

Expected Result: A major ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 319.33.

-

C. Structural Verification by NMR Spectroscopy

-

Purpose: NMR is the definitive technique for confirming the primary structure, including the correct amino acid sequence, which distinguishes GGW from its isomers.[11]

-

Protocol:

-

Dissolve a few milligrams of the lyophilized peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire a 1D ¹H NMR spectrum. This provides a unique fingerprint of the molecule.

-

Acquire 2D NMR spectra (e.g., COSY, TOCSY) to establish proton-proton correlations within each amino acid residue.

-

Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between adjacent amino acid residues, confirming the Gly-Gly-Trp sequence.

-

Expertise Insight: The characteristic aromatic signals from the tryptophan indole ring in the ¹H spectrum (typically between 7.0-8.0 ppm) are easily identifiable. Sequential walk-through analysis in 2D spectra confirms that the Cα proton of the second Glycine is spatially close to the N-H proton of Tryptophan, validating the sequence.

-

Applications in Research and Drug Development

Tryptophan-containing peptides like H-Gly-Gly-Trp-OH are valuable in several research domains:

-

Peptide Synthesis: It serves as a fragment or building block for the synthesis of longer, more complex bioactive peptides and proteins.[12]

-

Biochemical Research: The intrinsic fluorescence of the tryptophan residue allows it to be used as a probe in studies of protein binding, folding, and enzyme-substrate interactions without the need for external labels.[1]

-

Drug Development: Tryptophan is a precursor to the neurotransmitter serotonin. Peptides containing tryptophan are investigated for potential neuroprotective effects and their ability to modulate mood and cognitive function.[5]

Storage and Handling

Proper storage is crucial to maintain the integrity of the peptide.

-

Short-Term Storage: Store at 4°C, protected from light.[13]

-

Long-Term Storage: For maximum stability, store lyophilized powder at -20°C or -80°C.[14]

-

In Solution: If dissolved, it is recommended to use the solution immediately or store aliquots at -80°C to avoid repeated freeze-thaw cycles.[15]

References

-

Glycyl-L-tryptophyl-L-tryptophan | C24H25N5O4 | CID 13037672 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

HPLC Analysis and Purification of Peptides - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether - PMC. National Center for Biotechnology Information. Available at: [Link]

-

A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing - ACS Publications. ACS Publications. Available at: [Link]

-

Glycyl-L-tryptophan - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of N-glycopeptides - Creative Biolabs. Creative Biolabs. Available at: [Link]

-

NMR characterization of oligonucleotides and peptides - Bruker. Bruker. Available at: [Link]

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. YouTube. Available at: [Link]

-

Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent. Agilent Technologies. Available at: [Link]

Sources

- 1. Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H-GLY-TRP-GLY-OH CAS#: 23067-32-5 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 2390-74-1: Glycyl-L-tryptophan | CymitQuimica [cymitquimica.com]

- 7. youtube.com [youtube.com]

- 8. agilent.com [agilent.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]

- 12. chemimpex.com [chemimpex.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. H-Gly-Gly-Gly-OH, 556-33-2 | BroadPharm [broadpharm.com]

- 15. medchemexpress.com [medchemexpress.com]

Application Note: Optimized Fmoc-SPPS Protocol for H-Gly-Gly-Trp-OH

Introduction & Strategic Analysis

The tripeptide H-Gly-Gly-Trp-OH serves as a fundamental model in fluorescence spectroscopy due to the environmental sensitivity of the indole ring. However, its synthesis presents a specific chemical hazard often overlooked in routine protocols: the susceptibility of the Tryptophan (Trp) residue to oxidative degradation and alkylation during the acidic cleavage step.

While Glycine (Gly) residues are achiral and sterically unhindered, allowing for rapid coupling, the C-terminal Tryptophan requires careful handling. Standard protocols often result in the formation of tert-butylated Trp adducts (mass +56 Da) or oxidized species (+16 Da).

This application note details a high-fidelity Fmoc solid-phase peptide synthesis (SPPS) protocol designed to preserve the integrity of the indole moiety. We utilize a pre-loaded Wang resin strategy to eliminate C-terminal racemization risks and a Scavenger-Optimized Cleavage Cocktail to protect the Tryptophan side chain.

Materials & Reagents

Solid Support (Critical Selection)

-

Resin: Fmoc-Trp(Boc)-Wang Resin.

-

Rationale: Using pre-loaded Wang resin avoids the high risk of racemization associated with esterifying the first Trp residue onto the resin manually.

-

Substitution: 0.3 – 0.7 mmol/g (Low loading is preferred to prevent aggregation, though less critical for tripeptides).

-

Amino Acids[1][2][3][4][5][6][7][8][9][10][11][12]

-

Fmoc-Gly-OH (Excess: 3.0 – 5.0 equivalents).

-

Note: Glycine is achiral; no racemization suppressants (like Oxyma) are strictly necessary for chirality, but they enhance coupling efficiency.

Coupling Reagents & Solvents[2][4][6]

-

Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide) – Peptide grade, amine-free.

-

Deprotection: 20% Piperidine in DMF.[1]

Cleavage Cocktail (The "Trp-Saver" Mix)

-

TFA (Trifluoroacetic acid): Proton source.

-

TIS (Triisopropylsilane): Hydride donor/scavenger.

-

Water: Hydrolysis of side-chain protecting groups.

-

EDT (1,2-Ethanedithiol): Essential. Specific scavenger for tert-butyl carbocations to prevent indole alkylation.

Experimental Workflow

Phase A: Resin Preparation

-

Weighing: Calculate resin mass for 0.1 mmol scale.

-

Formula:

-

-

Swelling: Place resin in a fritted reaction vessel. Add DMF (5 mL) and swell for 30 minutes .

Phase B: The Elongation Cycle (Fmoc Chemistry)

The synthesis proceeds from C-terminus (Trp) to N-terminus (Gly).

| Step | Operation | Reagents | Time | Mechanism |

| 1 | Deprotection | 20% Piperidine/DMF | 2 x 10 min | Removal of Fmoc group via β-elimination. |

| 2 | Wash | DMF | 5 x 1 min | Removal of piperidine and dibenzofulvene adducts. |

| 3 | Activation | Fmoc-Gly-OH (4 eq), HBTU (3.9 eq), DIEA (8 eq) in DMF | 2 min (Pre-activation) | Formation of active ester (OBt/OAt). |

| 4 | Coupling | Add activated AA to resin | 45 - 60 min | Amide bond formation (Nucleophilic acyl substitution). |

| 5 | Wash | DMF | 5 x 1 min | Removal of excess reagents and urea byproducts. |

| 6 | QC (Kaiser Test) | Ninhydrin Reagent | 2 min @ 100°C | Blue = Free Amine (Incomplete). Yellow = Coupled.[1] |

Cycle Repetition:

-

Perform Steps 1-6 to deprotect Trp and couple the first Gly.

-

Perform Steps 1-6 to deprotect the first Gly and couple the second Gly.

-

Perform Steps 1-2 only to remove the final Fmoc group, leaving the N-terminal amine free (

Gly...).

Phase C: Cleavage & Isolation (Critical for Trp)

Safety Warning: EDT has a potent stench. Perform all steps in a fume hood. Neutralize waste with bleach.

-

Washing: Wash the final deprotected resin with DCM (3x) and Methanol (3x) to shrink and dry it. Vacuum dry for 1 hour.

-

Cocktail Preparation: Prepare Reagent K analog fresh:

-

TFA: 94%

-

Water: 2.5%

-

EDT: 2.5% (Specific Indole Protector)[6]

-

TIS: 1.0%

-

-

Reaction: Add 5 mL cocktail to the resin. Shake gently for 2 hours at room temperature.

-

Note: Do not exceed 3 hours; Trp degradation increases with time.

-

-

Precipitation:

-

Filter the resin to collect the filtrate (peptide in TFA).

-

Add filtrate dropwise into cold Diethyl Ether (40 mL, -20°C).

-

White precipitate should form immediately.

-

-

Centrifugation: Spin at 3000 rpm for 5 mins. Decant ether. Repeat wash with cold ether 2x.

Process Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points for Tryptophan protection.

Caption: Operational workflow for H-Gly-Gly-Trp-OH synthesis. Note the specific inclusion of EDT in the cleavage step to scavenge cations that attack the Trp indole ring.

Quality Control & Validation

Kaiser Test (Ninhydrin)

This colorimetric test validates the presence or absence of free primary amines.

-

Step 1 (Resin Check): Fmoc-Trp-Resin should be colorless.

-

Step 2 (Post-Deprotection): Resin beads should turn Dark Blue (Free amine on Trp).

-

Step 3 (Post-Coupling): Resin beads should be Yellow/Colorless (Gly attached, amine protected).

Analytical Expectations

-

Target Molecular Weight:

-

Formula:

-

Monoisotopic Mass: 333.14 Da

-

Expected [M+H]+: 334.15 Da

-

-

Common Impurities to Watch:

-

Trp-tBu Adduct: +56 Da (Mass ~390 Da). Indicates insufficient EDT scavenger.

-

Trp-Oxidation: +16 Da (Mass ~350 Da). Indicates old TFA or excessive air exposure.

-

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. Adsorption Separation of l-Tryptophan Based on the Hyper-Cross-Linked Resin XDA-200 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

Part 1: Strategic Analysis & Molecular Logic

Application Note: H-Gly-Gly-Trp-OH (GGW) Bioconjugation Strategies

1.1 The Molecule: H-Gly-Gly-Trp-OH (GGW) Before uncapping a single reagent bottle, we must analyze the "personality" of this tripeptide.[1] It is not merely a sequence of amino acids; it is a functional tool with distinct chemical handles.

-

The Linker (Gly-Gly): The N-terminal diglycine acts as a flexible, sterically unhindered spacer.[1] This is critical for maintaining the activity of the Tryptophan or the molecule it is attached to.

-

The Sensor (Trp): Tryptophan is the most fluorescent amino acid (Ex: 280 nm, Em: ~350 nm). Its emission maximum is solvatochromic—it shifts blue in hydrophobic environments and red in hydrophilic ones.[2] This makes GGW a "self-validating" linker. You do not always need an external tag to verify conjugation; the GGW signal itself can serve as the reporter.

-

The Trap (Zwitterionic Nature): As an unprotected peptide (

-GGW-

1.2 Decision Matrix: Selecting the Chemistry Use the table below to select the correct protocol based on your target application.

| Target Application | Reactive Partner | Recommended Strategy | Critical Constraint |

| Immobilization to Beads/Surface | Carboxyl (-COOH) | Protocol A (N-Term Ligation) | Surface must be activated first (Two-Step).[2][1] |

| Labeling with Fluorophore/Drug | NHS-Ester | Protocol A (N-Term Ligation) | pH must be > 8.0 to deprotonate Gly amine.[1] |

| Attaching to Amine Protein | Primary Amine (-NH2) | Protocol B (C-Term Ligation) | Requires Fmoc-GGW-OH .[2][1] Unprotected GGW will polymerize.[2][1] |

| Site-Specific Protein Tagging | Solvent Exposed Trp | Protocol C (Trp-Selective) | Requires radical chemistry (Advanced).[1] |

Part 2: Detailed Protocols

Protocol A: N-Terminal Immobilization (The "Reverse Addition" Method)

Use this for attaching H-GGW-OH to carboxylated surfaces (beads, chips, nanoparticles) or carrier proteins (BSA/KLH).[2][1]

The Logic: We activate the surface carboxyls, generating a reactive NHS-ester. We then wash away excess EDC to prevent it from activating the peptide's C-terminus.[1] Finally, we add the peptide, which attacks the surface via its N-terminal amine.[2]

Materials:

-

Activation Buffer: 0.1 M MES, pH 6.0 (Crucial for EDC stability).

-

Coupling Buffer: PBS, pH 8.0 (Crucial for Amine reactivity).[2][1]

Step-by-Step Workflow:

-

Activation (The Surface):

-

Purification (The Critical Wash):

-

Conjugation (The Attack):

-

Quenching & Wash:

Protocol B: C-Terminal Ligation (The "Protected" Route)

Use this when you must attach the C-terminus of GGW to an amine-bearing molecule (e.g., creating a Trp-terminated probe).[1]

The Logic: You cannot activate the C-terminus of H-GGW-OH without reacting with its own N-terminus.[1] You must use Fmoc-Gly-Gly-Trp-OH .[2][1]

Materials:

Step-by-Step Workflow:

-

Activation:

-

Coupling:

-

Add the activated Fmoc-peptide to your Target Protein (in PBS pH 7.4).[1]

-

Incubate 2 hours at RT.

-

-

Deprotection (Uncapping):

-

To reveal the native Gly-Gly amine, treat the conjugate with 20% Piperidine in DMF (if solid phase) or appropriate base cleavage for solution phase (often challenging on proteins; consider keeping Fmoc if N-term freedom isn't required).[1]

-

Alternative: Use Boc-GGW-OH if working in solution, as Boc can be removed with mild acid (TFA), though this may denature carrier proteins.[2][1]

-

Protocol C: Tryptophan-Selective Bioconjugation (Advanced)

Use this to modify the Indole ring, leaving the N/C termini free.

The Logic: Recent advances utilize organoradical reagents (like keto-ABNO) to selectively target the electron-rich indole ring of Trp without transition metals.[1]

-

Reagent: 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) or specific radical precursors.[2][1]

-

Conditions: Reaction is typically performed in mild buffer (pH 7) or mixed organic solvent.[2][1]

-

Outcome: C2-alkylation of the Indole ring.[1]

-

Application: Attaching a spin label or heavy isotope specifically to the Trp side chain.

Part 3: Visualization & Validation

Workflow Logic Diagram

The following diagram illustrates the critical "fork in the road" between Protocol A and Protocol B to avoid polymerization.

Caption: Decision tree preventing self-polymerization. Protocol A uses "Reverse Addition," while Protocol B requires protecting groups.[2]

Validation: The "Self-Reporting" Trp Assay

Because GGW contains Tryptophan, you can validate conjugation using Fluorescence Spectroscopy without adding new dyes.[2][1]

| Parameter | Unconjugated H-GGW-OH | Conjugated (e.g., to hydrophobic bead) | Interpretation |

| Emission Max | ~350-355 nm (Water) | ~330-340 nm (Blue Shift) | Trp is now in a restricted/hydrophobic environment.[2][1] |

| Anisotropy | Low (Fast tumbling) | High (Slow tumbling) | The peptide is tethered to a larger object.[1] |

| Intensity | Baseline | Variable (Quenched or Enhanced) | Proximity to metal surfaces often quenches Trp.[1] |

Validation Protocol:

-

Take 100 µL of your conjugated bead suspension.

-

Excitation: 280 nm (or 295 nm to selectively excite Trp over Tyr).

-

Scan Emission: 300 nm – 450 nm .

-

Pass Criteria: Appearance of the characteristic Indole peak (approx 340nm) on the beads after washing.

References

-

Thermo Fisher Scientific. Bioconjugation and Crosslinking Technical Handbook.[2][1] (Detailed chemistry of EDC/NHS and peptide immobilization). Link

-

Hermanson, G. T. Bioconjugate Techniques (Third Edition).[2][1] Academic Press, 2013.[2] (The definitive guide on preventing polymerization in peptide coupling).

-

Wiget, P., et al. "Cooligopeptides containing aromatic residues spaced by glycyl residues.[2][7] IX. Fluorescence properties of tryptophan-containing peptides." Biopolymers, 17(1), 167-180.[2][1][7] (Source for H-Gly-Gly-Trp-OH fluorescence properties).[2][1][8] Link[1]

-

Sekine, K., et al. "Transition Metal-Free Tryptophan-Selective Bioconjugation of Proteins."[2][1] Journal of the American Chemical Society, 2023.[2] (Advanced radical-based Trp modification). Link[1]

-

Ghosh, S., et al. "Tryptophan fluorescence quenching assays for measuring protein-ligand binding affinities."[2][1] Bio-protocol, 2019. (Validation protocols using Trp fluorescence). Link

Sources

- 1. H-Gly-D-trp-OH | C13H15N3O3 | CID 7091279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. reddit.com [reddit.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Gly-Gly-Trp Peptide

Introduction

The tripeptide Gly-Gly-Trp (G-G-W) is a short peptide sequence that serves as a valuable building block in various biochemical and pharmaceutical research applications. Its synthesis, typically achieved through solid-phase peptide synthesis (SPPS), often yields a crude product containing a mixture of the desired peptide and synthesis-related impurities.[1][2][3] These impurities can include deletion sequences (e.g., Gly-Trp), truncated peptides, or peptides with incomplete deprotection of side chains.[4] For subsequent applications requiring high purity, such as in-vitro assays or structural studies, robust purification is paramount.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and versatility.[5][6][7] This application note provides a comprehensive, step-by-step protocol for the purification of synthetic Gly-Gly-Trp using RP-HPLC. We will delve into the scientific principles underpinning the method development, from column selection and mobile phase optimization to fraction analysis and final product work-up.

Physicochemical Properties of Gly-Gly-Trp

A thorough understanding of the physicochemical properties of Gly-Gly-Trp is fundamental to developing an effective purification strategy.

| Property | Value/Characteristic | Significance for HPLC Purification |

| Molecular Formula | C15H18N4O4 | Influences mass spectrometric analysis for identity confirmation.[8] |

| Molecular Weight | 318.33 g/mol | Determines the expected mass in mass spectrometry.[8] |

| Amino Acid Composition | Two Glycine (hydrophilic), one Tryptophan (hydrophobic, aromatic) | The presence of the hydrophobic tryptophan residue allows for strong retention on a reversed-phase column, making it well-suited for this purification technique. The two glycine residues contribute to its overall polarity. |

| UV Absorbance | ~220 nm (peptide bonds) and ~280 nm (tryptophan indole ring) | Enables dual-wavelength UV detection for robust peak identification and purity assessment.[9][10] |

Principle of Reversed-Phase HPLC for Peptide Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity.[5] The stationary phase is nonpolar (e.g., silica particles chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile).[5][11]

Peptides are introduced into the mobile phase and bind to the hydrophobic stationary phase. Elution is achieved by gradually increasing the concentration of the organic solvent in the mobile phase. This decreases the polarity of the mobile phase, weakening the hydrophobic interactions between the peptide and the stationary phase, and causing the peptide to elute. More hydrophobic peptides will interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute.

An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase.[6][7] TFA serves two primary purposes:

-

Improved Peak Shape: It protonates free silanol groups on the silica support, reducing peak tailing.[2]

-

Enhanced Retention: It forms ion pairs with the positively charged amino groups of the peptide, increasing its overall hydrophobicity and leading to better retention and resolution.[2]

Method Development and Optimization

The successful purification of Gly-Gly-Trp hinges on the careful optimization of several key HPLC parameters.

Column Selection

For peptides of this size, a C18 column is the most common and effective choice.[5][12][13]

-

Stationary Phase: C18-bonded silica provides the necessary hydrophobicity for retaining Gly-Gly-Trp and separating it from more polar impurities.

-

Particle Size: For preparative purification, larger particle sizes (e.g., 5-10 µm) are often used to allow for higher loading capacities without generating excessive backpressure.[7]

-

Pore Size: A pore size of 100-120 Å is generally suitable for small peptides like Gly-Gly-Trp.

Mobile Phase Composition

-

Mobile Phase A (Aqueous): Deionized water with 0.1% (v/v) TFA.

-

Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) TFA. Acetonitrile is preferred over other organic solvents due to its low viscosity, good UV transparency at low wavelengths, and efficient elution of peptides.

Gradient Elution

A gradient elution, where the concentration of Mobile Phase B is increased over time, is essential for resolving the target peptide from its impurities. A typical starting point for method development is a broad gradient to determine the approximate elution conditions for Gly-Gly-Trp.[14] Subsequently, a shallower, more focused gradient around the elution point of the target peptide can be employed to maximize resolution.[15]

Detection

The presence of the tryptophan residue in Gly-Gly-Trp offers a distinct advantage for UV detection.

-

220 nm: At this wavelength, the peptide bonds absorb strongly, providing a general chromatogram of all peptide species present.[9]

-

280 nm: The indole ring of tryptophan has a characteristic absorbance at this wavelength, allowing for specific detection of tryptophan-containing peptides. Monitoring both wavelengths can help distinguish the target peptide from impurities that may lack a tryptophan residue.

Experimental Protocol

This protocol outlines the steps for the preparative purification of crude synthetic Gly-Gly-Trp.

Sample Preparation

-

Accurately weigh the crude Gly-Gly-Trp peptide.

-

Dissolve the peptide in a minimal amount of a suitable solvent. A good starting point is Mobile Phase A or a small amount of DMSO followed by dilution with Mobile Phase A.[15]

-

Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

HPLC System and Conditions

The following table summarizes the recommended HPLC conditions for the purification of Gly-Gly-Trp.

| Parameter | Recommended Setting | Rationale |

| HPLC System | Preparative HPLC system with a binary pump, autosampler, UV-Vis detector, and fraction collector | Standard equipment for peptide purification. |

| Column | C18, 5 µm, 120 Å, 21.2 x 250 mm | A common preparative column dimension suitable for purifying milligram to gram quantities of peptide.[16] |

| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | Standard aqueous mobile phase for peptide separations.[1][5] |

| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile | Standard organic mobile phase for peptide separations.[1][5] |

| Flow Rate | 20 mL/min | Appropriate for the recommended column dimension. |

| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and resolution.[7][12] |

| Detection Wavelength | 220 nm and 280 nm | For general peptide detection and specific detection of the tryptophan-containing target.[9] |

| Injection Volume | Dependent on sample concentration and column loading capacity | Start with a small injection to optimize the gradient before scaling up. |

| Gradient | 5-45% B over 40 minutes | A starting point for method development. This should be optimized based on the initial scouting run. |

Purification Workflow

Caption: Workflow for the purification of synthetic Gly-Gly-Trp.

-

System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Scouting Run: Perform an initial injection with a broad gradient to determine the retention time of the Gly-Gly-Trp peptide.

-

Optimized Preparative Run: Based on the scouting run, adjust the gradient to be shallower around the elution time of the target peptide to maximize resolution from closely eluting impurities. Inject the prepared sample.

-

Fraction Collection: Collect fractions across the elution profile of the target peak. The fraction collector can be programmed to collect based on time or UV signal threshold.

Post-Purification Analysis and Work-up

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction. An analytical C18 column (e.g., 4.6 x 150 mm) with a faster gradient can be used for this purpose.

-

Fraction Pooling: Pool the fractions that meet the desired purity level (e.g., >98%).

-

Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified Gly-Gly-Trp peptide as a fluffy white powder. This process removes the water and residual TFA.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; column degradation. | Ensure 0.1% TFA is present in both mobile phases; operate at a slightly elevated temperature (30-40 °C).[12] If the problem persists, the column may need to be replaced. |

| Low Resolution | Gradient is too steep; column is overloaded. | Use a shallower gradient around the elution time of the target peptide. Reduce the injection volume or sample concentration. |

| No/Low Recovery | Peptide is not eluting or is precipitating on the column. | Ensure the peptide is soluble in the initial mobile phase conditions. Try a stronger organic solvent or a different mobile phase modifier if solubility is an issue. |

| Baseline Drift | Mobile phase contamination; detector lamp aging. | Use high-purity solvents and freshly prepared mobile phases. Check the detector lamp's performance. |

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of synthetic Gly-Gly-Trp using reversed-phase HPLC. By understanding the fundamental principles of the separation and systematically optimizing the key chromatographic parameters, researchers can achieve high purity of the target peptide, which is essential for its intended downstream applications. This method can also be adapted for the purification of other similar synthetic peptides with minor modifications to the gradient conditions.

References

-

Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191–197. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 433–461). Humana Press. Retrieved from [Link]

-

Stone, K. L., & Williams, K. R. (n.d.). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Retrieved from [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Detection of Peptides Using HPLC. Retrieved from [Link]

-

Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

-

LCGC International. (2019). The Basics of HPLC Peptide Analysis. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation Using the Prep 150 LC System. Retrieved from [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

-

Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

-

ResearchGate. (2004). Conformers of the peptides glycine-tryptophan, tryptophan-glycine and tryptophan-glycine-glycine as revealed by double resonance laser spectroscopy. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Spirit C18 Peptide HPLC Column; 5um 25 x 0.46 cm. Retrieved from [Link]

-

NovoPro. (n.d.). H-Trp-Gly-Gly-Tyr-OH peptide. Retrieved from [Link]

-

Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]

-

MDPI. (2021). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gly-Trp-Gly. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2023). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. Retrieved from [Link]

-

Reddit. (2023). HPLC Peptide Purification with C18 vs C4/C8 prep columns. Retrieved from [Link]

-

ResearchGate. (2019). Which is the best HPLC column for peptide purification?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Development of Narrow-Bore C18 Column for Fast Separation of Peptides and Proteins in High-Performance Liquid Chromatography. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. agilent.com [agilent.com]

- 3. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. bachem.com [bachem.com]

- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. Gly-Trp-Gly | C15H18N4O4 | CID 7009647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. biovera.com.au [biovera.com.au]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 15. waters.com [waters.com]

- 16. peptide.com [peptide.com]

Application Note: H-Gly-Gly-Trp-OH as a Versatile Standard for Mass Spectrometry Performance Monitoring

Abstract: This document provides a comprehensive guide for the utilization of the tripeptide H-Gly-Gly-Trp-OH (Glycylglycyl-L-tryptophan) as a reference standard in mass spectrometry (MS). We will delve into the fundamental properties of this peptide, its critical role in ensuring data quality, and detailed protocols for its application in system suitability testing, calibration, and routine quality control for LC-MS platforms. The methodologies described herein are designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible mass spectrometric analysis.

Introduction: The Need for a Reliable Performance Standard

In the landscape of proteomics and pharmaceutical development, the precision and reliability of mass spectrometry data are paramount.[1] MS-based techniques are central to protein identification, quantitation, and structural characterization.[1] However, the performance of an LC-MS system can fluctuate due to factors such as mobile phase degradation, column aging, source contamination, and electronic drift. Therefore, a robust quality control (QC) regimen is not just recommended; it is essential for generating trustworthy and reproducible results.[2]

The tripeptide H-Gly-Gly-Trp-OH is an ideal candidate for a universal QC and system suitability standard. Its simple, well-defined structure consists of two glycine residues and one tryptophan residue. This composition offers several advantages:

-

Stable Ionization: The presence of the basic N-terminus and the tryptophan residue facilitates robust protonation, leading to a strong and stable signal in positive mode electrospray ionization (ESI).

-

Predictable Fragmentation: The peptide bonds are readily cleaved under collision-induced dissociation (CID), producing a predictable pattern of b- and y-ions that can be used to verify the instrument's fragmentation and mass analysis capabilities.[3]

-

Appropriate Mass Range: Its molecular weight places it in a region of the mass spectrum that is relevant for many peptide-based analyses without being overly complex.

-

Commercial Availability: High-purity H-Gly-Gly-Trp-OH is readily available, ensuring consistency across different laboratories and experiments.[4]

This guide will provide the scientific rationale and step-by-step instructions to integrate H-Gly-Gly-Trp-OH into your laboratory's routine workflow, thereby enhancing the confidence and quality of your mass spectrometry data.

Physicochemical Properties and Expected Ions

A thorough understanding of the standard's physical and chemical properties is the foundation of its effective use. The key is to know precisely which signals to monitor.

Table 1: Physicochemical Data for H-Gly-Gly-Trp-OH

| Property | Value | Rationale & Significance |

| Chemical Formula | C₁₅H₁₈N₄O₄ | Defines the elemental composition. |

| Average Molecular Weight | 318.33 Da | Useful for general calculations and solution preparation. |

| Monoisotopic Molecular Weight | 318.1328 Da | Critical Value: This is the exact mass of the most abundant isotope, used for high-resolution mass accuracy calculations. |

| Theoretical [M+H]⁺ | 319.1401 m/z | The primary ion of interest in positive mode ESI-MS. Its accurate mass is the basis for system calibration and QC. |

| Theoretical [M+Na]⁺ | 341.1220 m/z | A common sodium adduct, often observed from glassware or solvent impurities. Monitoring this helps diagnose sample prep issues.[3] |

| Theoretical [M+K]⁺ | 357.0959 m/z | A common potassium adduct. Its presence, like the sodium adduct, can indicate sources of contamination.[3] |

| Theoretical [2M+H]⁺ | 637.2729 m/z | A dimer of the peptide, which may be observed at higher concentrations. |

Core Applications in Mass Spectrometry

H-Gly-Gly-Trp-OH serves as a multi-purpose tool for assessing and ensuring the analytical performance of an LC-MS system.

System Suitability Testing (SST)

Before committing valuable samples to analysis, an SST confirms that the entire LC-MS system is operating within defined specifications. A simple injection of H-Gly-Gly-Trp-OH provides a wealth of performance data. Key metrics to monitor include:

-

Retention Time (RT) Stability: Consistent RT indicates a stable pump, solvent composition, and column performance.

-

Peak Shape and Width: Symmetrical, narrow peaks are indicative of a healthy column and optimal chromatographic conditions.

-

Signal Intensity/Response: A stable signal intensity demonstrates consistent spray stability and ion transmission.

-

Mass Accuracy: Verifies that the mass analyzer is properly calibrated, a critical parameter for confident compound identification.[5]

Quality Control (QC) Standard

When running large sample batches, instrument performance can drift. By periodically injecting a QC sample of H-Gly-Gly-Trp-OH (e.g., every 10-20 samples), one can track performance over time. This allows for the early detection of issues like a degrading ESI needle or a failing column, preventing the loss of valuable data. These QC injections also serve to normalize retention times across a long run.[2]

Mass Calibration Verification

While modern mass spectrometers are equipped with internal calibration systems, external standards provide an independent verification of mass accuracy. The well-defined monoisotopic mass of H-Gly-Gly-Trp-OH makes it an excellent choice for a quick check of the instrument's calibration state before and after an analytical run.[5]

Experimental Protocols

The following protocols are designed to be adapted to various LC-MS platforms. It is essential to use high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants.[6]

Protocol 1: Preparation of Stock and Working Solutions

Causality: Proper preparation and storage of the standard are critical for its long-term stability and performance. Peptides are susceptible to degradation, and inaccurate concentrations will lead to unreliable QC results.[7]

Materials:

-

H-Gly-Gly-Trp-OH (≥98% purity)

-

LC-MS Grade Water

-

LC-MS Grade Acetonitrile (ACN)

-

LC-MS Grade Formic Acid (FA)

-

Low-binding microcentrifuge tubes

Procedure:

-

Prepare Stock Solution (1 mg/mL): a. Allow the lyophilized H-Gly-Gly-Trp-OH powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh out 1 mg of the peptide and place it in a 1.5 mL low-binding microcentrifuge tube. c. Add 1 mL of LC-MS grade water with 0.1% FA to dissolve the peptide. Vortex gently until fully dissolved. d. Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term stability.

-

Prepare Working Solution (e.g., 5 µg/mL): a. Thaw one aliquot of the 1 mg/mL stock solution. b. Prepare a solvent mixture of 95:5 Water:ACN with 0.1% FA. This composition ensures the peptide remains soluble and is compatible with typical reversed-phase chromatography starting conditions.[8] c. Perform a serial dilution. For a 5 µg/mL solution, dilute 5 µL of the stock solution into 995 µL of the solvent mixture. d. Vortex gently to mix. This working solution should be prepared fresh for each use or stored at 4°C for no more than 48 hours.

Protocol 2: System Suitability Test (SST) Workflow

Causality: This protocol establishes a baseline performance for the LC-MS system. Each parameter is chosen to robustly assess a specific component of the system, from the liquid chromatography to the mass analyzer.

Sources

- 1. hub.hku.hk [hub.hku.hk]

- 2. Quality Control in the Mass Spectrometry Proteomics Core: A Practical Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Fluorescent Labeling of the Tripeptide Gly-Gly-Trp

Introduction: The Significance of Fluorescently Labeled Gly-Gly-Trp

The tripeptide Gly-Gly-Trp (GGT) serves as a fundamental model in various biophysical and biochemical studies. Its simple, defined structure, coupled with the intrinsic fluorescence of the tryptophan residue, makes it an excellent tool for investigating peptide structure, dynamics, and interactions.[1][2] The addition of an extrinsic fluorescent label to GGT dramatically enhances its utility, enabling researchers to leverage more sensitive and versatile detection methods such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][3][4]

Fluorescently labeling GGT can be used for:

-

Receptor Binding Assays: To quantify the interaction of the peptide with its target receptor.

-

Enzymatic Assays: As a substrate for proteases, where cleavage separates a fluorophore and a quencher, leading to a detectable signal.[4]

-

Cellular Uptake and Localization Studies: To visualize the internalization and distribution of the peptide within living cells.[5]

-

In Vivo Imaging: For real-time tracking of the peptide's biodistribution and pharmacokinetics in animal models.[6]

This application note provides a comprehensive guide to the principles and protocols for the successful fluorescent labeling of Gly-Gly-Trp, focusing on the specific and efficient modification of its N-terminal α-amino group. We will delve into the rationale behind reagent selection, reaction conditions, and purification strategies, equipping researchers with the knowledge to produce high-quality fluorescently labeled GGT for their specific applications.

Principle of N-Terminal Labeling

The most common and specific strategy for labeling the Gly-Gly-Trp peptide is to target the primary amine (-NH₂) at the N-terminus of the glycine residue.[3][7] This is typically achieved using amine-reactive fluorescent dyes, most notably N-hydroxysuccinimide (NHS) esters or isothiocyanates.[8][9][10]

The key to selective N-terminal labeling lies in controlling the reaction pH. The α-amino group at the N-terminus has a pKa of approximately 8.9, which is significantly lower than the ε-amino group of lysine (pKa ≈ 10.5).[9][11] By maintaining the reaction pH between 8.3 and 9.0, the N-terminal amine is largely deprotonated and thus nucleophilic, while the side chains of other amino acids (in more complex peptides) remain protonated and less reactive.[8][12] In the case of GGT, the only primary amine is at the N-terminus, simplifying the labeling process.

The tryptophan indole side chain, while a target for some specific modifications, is generally not reactive under the conditions used for amine labeling.[13][14]

Pre-Labeling Considerations

Successful peptide labeling begins with careful planning and preparation.

Peptide Quality and Handling

-

Purity: Start with high-purity Gly-Gly-Trp (>95% purity as determined by HPLC) to minimize the presence of contaminating peptides that could also be labeled.

-

Solubility: GGT is generally soluble in aqueous buffers. However, if solubility is an issue, dissolving the peptide in a small amount of an organic solvent like DMSO or DMF before adding it to the reaction buffer can be effective.[15]

-

Storage: Lyophilized peptides should be stored at -20°C or lower. Once reconstituted, it is best to use the peptide solution immediately or aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Selection of the Fluorescent Dye

The choice of fluorescent dye is critical and depends on the specific application. Key factors to consider include:

-

Spectral Properties: The excitation and emission wavelengths of the dye must be compatible with the available instrumentation (e.g., lasers and filters on a microscope or plate reader).

-

Photostability: Dyes with high photostability are crucial for applications involving prolonged light exposure, such as time-lapse microscopy.[6]

-

Quantum Yield: A high quantum yield translates to a brighter signal, which is advantageous for detecting low-abundance targets.

-

pH Sensitivity: Some fluorophores, like fluorescein, exhibit pH-dependent fluorescence. For applications in varying pH environments, select a dye that is pH-insensitive in the relevant range.[6][16]

-

Solubility: The dye should be soluble in the reaction buffer. Many dyes are hydrophobic and require initial dissolution in an organic solvent like DMSO or DMF.

Table 1: Properties of Common Amine-Reactive Fluorescent Dyes

| Fluorescent Dye | Reactive Group | Excitation (nm) | Emission (nm) | Key Features |

| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | ~494 | ~518 | Cost-effective, bright green fluorescence, pH-sensitive.[6][9] |

| Carboxyfluorescein (FAM), SE | NHS Ester | ~494 | ~518 | Similar to FITC, but the amide bond formed is more stable than the thiourea bond from FITC.[5][6] |

| Tetramethylrhodamine (TAMRA), SE | NHS Ester | ~557 | ~583 | Bright red-orange fluorescence, often used in FRET studies.[6][17] |

| Cyanine Dyes (e.g., Cy3, Cy5), SE | NHS Ester | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | Bright, photostable, available in a wide range of wavelengths.[3][6] |

| Alexa Fluor™ Dyes, SE | NHS Ester | Various | Various | Highly photostable, bright, and pH-insensitive across a wide range.[6] |

Experimental Protocols

Protocol 1: N-Terminal Labeling of Gly-Gly-Trp with an NHS-Ester Dye

This protocol describes the labeling of GGT with a generic amine-reactive NHS-ester fluorescent dye.

Materials:

-

Gly-Gly-Trp peptide (lyophilized)

-

Amine-reactive fluorescent dye with NHS ester (e.g., FAM-SE, TAMRA-SE)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[8][12]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

-

Mass Spectrometer for characterization

-

UV-Vis Spectrophotometer for quantification

Workflow Diagram:

Caption: Workflow for N-terminal labeling of Gly-Gly-Trp.

Step-by-Step Procedure:

-

Prepare the Peptide Solution:

-

Calculate the required amount of Gly-Gly-Trp. For a small-scale reaction, aim for a final concentration of 1-10 mg/mL.[8]

-

Dissolve the lyophilized GGT in the Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3). Ensure the peptide is completely dissolved.

-

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the NHS-ester dye in a small volume of anhydrous DMSO or DMF to a concentration of 10 mg/mL.[18]

-

Causality: NHS esters are susceptible to hydrolysis in aqueous solutions. Preparing the dye stock in an anhydrous organic solvent and adding it to the reaction mixture at the last moment maximizes its reactivity with the peptide's amine group.[8]

-

-

Perform the Labeling Reaction:

-

Add the dye stock solution to the peptide solution. A molar excess of the dye (typically 5-10 fold) is recommended to drive the reaction to completion.[8][18] The optimal ratio may need to be determined empirically.

-

Mix thoroughly by vortexing gently.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[18]

-

Causality: The reaction is light-sensitive due to the fluorescent nature of the dye. Incubation in the dark prevents photobleaching.

-

-

Quench the Reaction (Optional):

-

To stop the reaction, you can add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of about 50 mM. This will react with any remaining unreacted NHS-ester dye.

-

-

Purify the Labeled Peptide:

-

The most effective method for separating the labeled peptide from unreacted dye and unlabeled peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6]

-

Typical HPLC Conditions:

-

Column: C18 column[5]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[5]

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)[5]

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 85% B over 30 minutes). The exact gradient will depend on the hydrophobicity of the dye.

-

Detection: Monitor the elution at two wavelengths: ~214 nm for the peptide backbone and the absorbance maximum of the fluorescent dye (e.g., 494 nm for FITC/FAM).[5]

-

-

The labeled peptide will have a longer retention time than the unlabeled peptide due to the increased hydrophobicity from the dye. Collect the fractions corresponding to the desired product peak.

-

-

Characterize the Labeled Peptide:

-

Mass Spectrometry: Confirm the identity of the labeled peptide by verifying its molecular weight. Electrospray ionization mass spectrometry (ESI-MS) is well-suited for this purpose.[5][6] The expected mass will be the mass of the GGT peptide plus the mass of the dye, minus the mass of the leaving group (NHS).

-

UV-Vis Spectroscopy: Determine the concentration of the peptide and the dye, and calculate the Degree of Labeling (DOL).

-

Measure the absorbance of the purified conjugate at the protein absorbance maximum (~280 nm for the tryptophan in GGT) and the dye's absorbance maximum (e.g., ~495 nm for FITC).[19][20]

-

The protein concentration can be calculated using the following formula to correct for the dye's absorbance at 280 nm:

-

Peptide Conc. (M) = [A₂₈₀ - (A_max * CF)] / ε_peptide

-

Where A₂₈₀ is the absorbance at 280 nm, A_max is the absorbance at the dye's maximum wavelength, CF is the correction factor (A₂₈₀/A_max for the free dye), and ε_peptide is the molar extinction coefficient of GGT at 280 nm (~5600 M⁻¹cm⁻¹).

-

-

The dye concentration is calculated as:

-

Dye Conc. (M) = A_max / ε_dye

-

-

The Degree of Labeling (DOL) is the molar ratio of the dye to the peptide:

-

DOL = Dye Conc. / Peptide Conc.

-

For a mono-labeled peptide like GGT, the ideal DOL is 1.0.

-

-

-

Protocol 2: Labeling with Fluorescein Isothiocyanate (FITC)

The protocol for FITC is similar to that for NHS esters, with a few key differences. FITC reacts with primary amines to form a stable thiourea linkage.[18]

Key Differences from NHS-Ester Protocol:

-

Reaction pH: A slightly higher pH of ~9.0 is often optimal for FITC labeling.[18]

-

Reaction Time: The reaction may require a longer incubation time (2 hours to overnight) to proceed to completion.[9]

-

Side Reactions: A known side reaction with FITC can lead to the formation of a fluorescent thiohydantoin, which removes the N-terminal amino acid.[9] While less of a concern for solution-phase labeling followed by purification, it is a critical consideration in solid-phase synthesis. To mitigate this, a spacer like 6-aminohexanoic acid can be introduced between the peptide and the dye.[9]

Chemical Reaction Diagram:

Caption: Reaction of GGT with FITC.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - pH of labeling buffer is too low.- NHS ester or FITC was hydrolyzed before reaction.- Insufficient molar excess of dye. | - Verify the pH of the labeling buffer is between 8.3-9.0.- Prepare the dye stock solution immediately before use in anhydrous solvent.- Increase the molar excess of the dye in the reaction. |

| Multiple Peaks in HPLC | - Unlabeled peptide, labeled peptide, and free dye.- Over-labeling (not applicable to GGT).- Degradation of the peptide or dye. | - This is expected. Collect the peak corresponding to the mono-labeled product.- Ensure peptide starting material is pure. Store labeled peptide protected from light at -20°C. |